1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE
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Overview
Description
1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a][1,3]benzimidazoles, which are known for their diverse biological activities and potential therapeutic applications . This compound features a unique structure that combines a pyridine ring fused to a benzimidazole core, with an isopentylamino group and a cyanide group attached to the core structure.
Preparation Methods
The synthesis of 1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 1,2-diaminobenzene with a suitable aldehyde to form the benzimidazole core The isopentylamino group is then introduced via nucleophilic substitution reactions, and the cyanide group is added using cyanogen bromide in acetonitrile solution . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The cyanide group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and cyanogen bromide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved depend on the specific biological context.
Comparison with Similar Compounds
1-(ISOPENTYLAMINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.
Pyrido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure and are studied for their pharmacological properties.
Imidazo[1,2-a]pyrimidines: These compounds are structurally related and have been found to possess antiviral and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-(3-methylbutylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-12(2)8-9-20-17-10-13(3)14(11-19)18-21-15-6-4-5-7-16(15)22(17)18/h4-7,10,12,20H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOERVSJDQIYJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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